molecular formula C22H23N5OS B2530911 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide CAS No. 852144-11-7

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2530911
CAS No.: 852144-11-7
M. Wt: 405.52
InChI Key: JSGGJDSZSVFIFK-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with ethyl and indole groups at positions 4 and 5, respectively. The thioacetamide moiety links the triazole ring to a phenethylamine-derived acetamide group.

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-2-27-21(18-14-24-19-11-7-6-10-17(18)19)25-26-22(27)29-15-20(28)23-13-12-16-8-4-3-5-9-16/h3-11,14,24H,2,12-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGGJDSZSVFIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are often employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Synthetic Methods

The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactions. Commonly employed methods include:

  • Reflux in Methanol : Using methanesulfonic acid as a catalyst to enhance reaction efficiency.
  • Continuous Flow Reactors : These are utilized for larger-scale production, optimizing conditions like temperature and pressure to maximize yield.

Chemical Reactions

The compound can undergo various reactions such as:

  • Oxidation : Introduces additional functional groups.
  • Reduction : Modifies specific functional groups.
  • Substitution : Alters properties by replacing functional groups.

These reactions can yield derivatives with potentially enhanced biological activities or novel chemical properties.

Medicinal Chemistry

The compound's biological activity makes it a significant candidate for drug discovery. Research indicates potential applications in:

  • Antimicrobial Activity : Preliminary studies suggest the compound exhibits weak antimicrobial properties, making it a candidate for further optimization to enhance efficacy against pathogens .
  • Antioxidant Properties : The compound has shown promise in scavenging free radicals, which is crucial for developing therapies against oxidative stress-related diseases .

Cancer Research

Studies have indicated that compounds with similar structural frameworks may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth. The indole and triazole moieties are particularly noted for their ability to interact with biological targets effectively.

Neurological Disorders

Given the structural similarities to known acetylcholinesterase inhibitors, there is potential for this compound to be explored in the context of neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Material Science

The unique chemical properties of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide make it suitable for applications in developing new materials, particularly in coatings or polymers where specific chemical interactions are desirable.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of various triazole derivatives, 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide was tested against several bacterial strains. The results indicated moderate activity compared to standard antibiotics, suggesting that modifications to its structure could enhance its antimicrobial potency .

Case Study 2: Antioxidant Activity Assessment

Research conducted on the antioxidant capabilities of this compound utilized various assays (e.g., DPPH scavenging assay). The findings revealed that while the compound exhibited some antioxidant activity, further structural modifications could lead to improved efficacy against oxidative stress markers .

Mechanism of Action

The mechanism of action of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Key Differences :
    • Pyridinyl (3-pyridinyl) substituent at position 5 vs. indole (1H-indol-3-yl) in the target compound.
    • Acetamide linked to a 4-ethylphenyl group vs. phenethyl group.
  • Functional Impact :
    • VUAA1 is a potent agonist of insect Orco receptors, used as an odorant proxy in calcium imaging . The indole group in the target compound may alter receptor binding kinetics or specificity due to its larger aromatic surface and hydrogen-bonding capacity.

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Key Differences :
    • 2-Pyridinyl substituent at position 5 and butylphenyl acetamide tail.
  • Functional Impact :
    • Acts as an Orco antagonist, contrasting with VUAA1’s agonism. This highlights the sensitivity of activity to substituent position (2-pyridinyl vs. 3-pyridinyl) and alkyl chain length (butyl vs. ethyl) .

Substituent-Driven Physicochemical Properties

Pyridinyl vs. Indole Substituents

Compounds with pyridinyl groups (e.g., VUAA1, OLC15) exhibit lower molecular weights and polar surface areas compared to the indole-containing target compound. Indole’s hydrophobicity and aromaticity may enhance membrane permeability or protein binding.

Allyl vs. Ethyl Substituents

  • Example : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a, )
    • Key Differences : Allyl group at position 4 vs. ethyl in the target compound.
    • Impact : Allyl derivatives show moderate yields (50–83%) and melting points (161–184°C), suggesting reduced thermal stability compared to ethyl-substituted analogs .

Structural Insights from NMR and Crystallography

  • VUAA1 : NMR data confirm the triazole-thioacetamide linkage. Crystallographic studies (SHELX software, ) reveal planar triazole rings, critical for receptor binding .
  • Derivatives : ¹H NMR spectra show characteristic peaks for triazole (δ 8.36–8.40 ppm) and acetamide (δ 10.79–11.02 ppm) protons .

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Melatonin Receptors : It has been suggested that compounds similar to this one may act as agonists for melatonin receptors (MTNR1A), which are involved in circadian rhythm regulation and other physiological processes .
  • Antioxidant Activity : Indole derivatives are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress .

Anticancer Activity

Research indicates that indole-based compounds exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells through the modulation of various signaling pathways. The triazole component may enhance this activity by interfering with cancer cell metabolism or proliferation pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The thioether linkage is often associated with enhanced bioactivity against microbial pathogens.

Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antioxidant Studies : A study demonstrated that indole-based triazoles exhibited notable free radical scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related diseases .
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives of this compound displayed cytotoxic effects on human cancer cell lines, suggesting a potential role in cancer therapy .
  • Binding Affinity Studies : Binding affinity assays indicated that similar compounds have high affinity for melatonin receptors, which could explain their pharmacological effects in regulating sleep and mood disorders .

Data Tables

Activity IC50 (µM) Mechanism
Antioxidant10.5Free radical scavenging
Cytotoxicity (Cancer Cells)15.0Induction of apoptosis
Antimicrobial12.0Inhibition of bacterial growth

Case Studies

A case study involving the synthesis and evaluation of triazole derivatives indicated that modifications at the indole position significantly influenced their biological activities. Specifically, compounds with electron-donating groups exhibited enhanced anticancer activity compared to those with electron-withdrawing groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, including:

Formation of the triazole core : Reacting indole-3-carbaldehyde with thiosemicarbazide under reflux in ethanol, followed by cyclization with ethyl iodide to introduce the ethyl group .

Thioether linkage : Coupling the triazole-thiol intermediate with 2-chloro-N-phenethylacetamide using DMF as a solvent and triethylamine as a catalyst. Optimal conditions include 80–90°C for 6–8 hours and pH 8–9 to minimize hydrolysis .

  • Key considerations : Monitor purity via TLC (hexane:ethyl acetate, 7:3) and optimize yields by adjusting stoichiometry of NaN₃ in displacement reactions .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical techniques :

  • NMR/IR spectroscopy : Confirm the presence of the indole NH peak (~12 ppm in DMSO-d₆) and thioether C-S stretch (680–720 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (C₂₄H₂₅N₅OS₂, MW 479.62) .
    • Physicochemical stability : The compound is stable at neutral pH but degrades under acidic (pH < 3) or basic (pH > 10) conditions. Store at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Case study : Discrepancies in reported IC₅₀ values for anticancer activity (e.g., 5–50 µM in different cell lines) may arise from:

Assay variability : Standardize protocols (e.g., MTT vs. ATP-based assays) .

Structural analogs : Compare with derivatives like 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide (IC₅₀ 8 µM in MCF-7), noting substituent effects on potency .

  • Resolution : Use orthogonal assays (e.g., flow cytometry for apoptosis) and validate target engagement via molecular docking (e.g., EGFR kinase domain) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

  • Key modifications :

  • Indole substitution : Introducing electron-withdrawing groups (e.g., –NO₂ at C5 of indole) improves antimicrobial activity (MIC 2 µg/mL vs. S. aureus) .
  • Triazole N-alkylation : Replacing the ethyl group with allyl (e.g., 2-((4-allyl-5-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide ) increases solubility (logP reduced by 0.8) .
    • Validation : Use QSAR models to predict ADMET properties and prioritize compounds for synthesis .

Q. What experimental designs are critical for assessing off-target effects in preclinical studies?

  • In vitro panels : Screen against kinases (e.g., JAK2, CDK4/6) and cytochrome P450 isoforms (CYP3A4 inhibition risk) .
  • In vivo models : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel binding) in rodent studies .
  • Controls : Include N-phenethylacetamide analogs lacking the triazole-indole moiety to isolate target-specific effects .

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